molecular formula C20H20ClN3O3 B2744645 N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941920-08-7

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2744645
CAS No.: 941920-08-7
M. Wt: 385.85
InChI Key: MTJPLZMSPSTCEN-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxopiperidinyl Intermediate: The synthesis begins with the preparation of the oxopiperidinyl intermediate.

    Introduction of the Chlorobenzyl Group:

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lactam derivatives, while substitution reactions may produce various substituted benzyl derivatives .

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-17-9-2-1-6-14(17)13-22-19(26)20(27)23-15-7-5-8-16(12-15)24-11-4-3-10-18(24)25/h1-2,5-9,12H,3-4,10-11,13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJPLZMSPSTCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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